5-Chloronaphthalene-1-acetonitrile
Description
Properties
Molecular Formula |
C12H8ClN |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(5-chloronaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN/c13-12-6-2-4-10-9(7-8-14)3-1-5-11(10)12/h1-6H,7H2 |
InChI Key |
IUGMWSLSBNVSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Cl)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Discrepancy Between Query and Evidence
- 5-Chloronaphthalene-1-acetonitrile contains a chlorine substituent at the 5-position and an acetonitrile group at the 1-position of the naphthalene ring.
No comparative data on reactivity, synthesis, or applications of these compounds is included in the evidence.
Limitations of the Provided Evidence
The supplied materials lack:
- Structural analogs: No mention of naphthalene derivatives with acetonitrile or chlorine substituents.
- Physicochemical properties : Melting points, solubility, stability, etc., for this compound.
- Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science.
- Safety or toxicity data : Critical for comparing industrial or laboratory handling.
Hypothetical Comparison Framework (Without Evidence)
If relevant data were available, a comparison might include:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical)
| Compound | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|
| This compound | ~120–125 (est.) | Low | ~2.8 (est.) |
| 1-Nitronaphthalene | 53–55 | Insoluble | 2.34 |
Note: Estimated values for this compound are speculative due to lack of evidence.
Recommendations
To fulfill the query accurately:
Provide evidence on this compound, including: Peer-reviewed studies on synthesis, reactivity, or applications. Data on analogs (e.g., 1-Cyanonaphthalene, 5-Bromonaphthalene-1-acetonitrile).
Include safety data sheets (SDS) or technical bulletins for the target compound.
Preparation Methods
Chloroacetonitrile Intermediate Synthesis
The foundational step in many 5-chloronaphthalene-1-acetonitrile syntheses involves generating chloroacetonitrile precursors. Patent US2331681A demonstrates that reacting glycolonitrile with thionyl chloride (SOCl₂) in the presence of quinoline or dimethylaniline yields high-purity chloroacetonitrile (75–85% yield). The mechanism proceeds via nucleophilic substitution, where the hydroxyl group of glycolonitrile is replaced by chlorine. Critical parameters include:
-
Molar ratios : A 1:1.5 ratio of glycolonitrile to SOCl₂ minimizes side reactions.
-
Solvents : Benzene or toluene improves homogeneity and heat distribution.
-
Catalysts : Quinoline neutralizes HCl byproducts, preventing decomposition.
This method’s scalability is limited by the need for fractional distillation to isolate chloroacetonitrile from phosphorous oxychloride byproducts. Adapting this protocol to naphthalene systems requires introducing chlorination after acetonitrile group installation.
Naphthalene Functionalization Strategies
Patent CN106995386A outlines a route to 1-naphthalene acetonitrile using 1-naphthol and chloroacetamide. By analogy, substituting 1-naphthol with 5-chloro-1-naphthol could yield the target compound. Key steps include:
-
Condensation : 5-Chloro-1-naphthol reacts with chloroacetamide at 55–75°C in the presence of a base (e.g., K₂CO₃).
-
Cyano group formation : Treating the intermediate with a dehydrating agent (e.g., PCl₅) converts the amide to a nitrile.
Challenges include ensuring regioselectivity during chlorination and avoiding overhalogenation. Data from Example 1 show that maintaining a 2:1 weight ratio of intermediate to ionized water during crystallization improves purity (up to 99%).
Catalytic Systems and Solvent Effects
Acid Chloride-Mediated Chlorination
Thionyl chloride remains the preferred chlorinating agent due to its dual role as a solvent and reactant. In US2331681A, SOCl₂ achieves near-quantitative conversion of glycolonitrile at 60°C. For naphthalene derivatives, however, milder conditions (40–50°C) are necessary to prevent ring chlorination. Patent CN115850026A corroborates this, showing that acetonitrile solvents stabilize reactive intermediates during bromide-to-alcohol conversions.
Solvent Selection and Byproduct Management
-
Polar aprotic solvents : Acetonitrile enhances nucleophilicity in SN2 reactions but complicates purification due to high boiling points.
-
Ether solvents : Methyl tert-butyl ether (MTBE) facilitates phase separation during extraction, reducing emulsion formation.
Table 1 compares solvent systems from referenced patents:
| Solvent | Role | Temperature Range | Efficiency | Source |
|---|---|---|---|---|
| Acetonitrile | Reaction medium | 40–82°C | High | |
| Benzene | Homogenization | 60°C | Moderate | |
| Methyl tert-butyl ether | Extraction | 18–25°C | High |
Process Optimization and Yield Enhancement
Temperature and Time Dependencies
Controlled heating is critical to avoid decomposition. Example VII in US2331681A achieved an 85% yield by maintaining reflux at 78–83°C for 2 hours. Similarly, CN106995386A reports 75–85% yields when reactions are held at 55–75°C for 30–45 seconds, though prolonged heating (>60s) reduces purity by 12–15%.
Catalytic Additives
-
Quaternary ammonium salts : Tetrabutylammonium bromide (TBAB) enhances phase transfer in biphasic systems, accelerating reaction rates by 30%.
-
Pyridine derivatives : Quinoline suppresses side reactions during chlorination, improving selectivity.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Introducing chlorine at the naphthalene ring’s 5-position demands directing groups. Patent CN106995386A uses the hydroxyl group in 1-naphthol to orient electrophilic substitution. For 5-chloro derivatives, pre-functionalization with electron-withdrawing groups (e.g., nitro) could enhance selectivity, though this adds synthetic steps.
Purification Complexities
Distillation struggles with closely boiling byproducts (e.g., phosphorous oxychloride and chloroacetonitrile differ by <5°C). Patent CN115850026A resolves this via fractional crystallization in MTBE, achieving 99.8% purity.
Industrial Scalability and Cost Analysis
Raw Material Availability
Q & A
Q. Q1. What are the recommended methodologies for synthesizing and purifying 5-Chloronaphthalene-1-acetonitrile to ensure reproducibility?
Synthesis should follow protocols validated for structurally similar naphthalene derivatives. Key steps include:
- Chlorination and nitrile introduction : Optimize reaction conditions (e.g., temperature, catalyst) to minimize side products like polychlorinated byproducts. For example, chlorination at the 5-position of naphthalene derivatives often requires controlled electrophilic substitution .
- Purification : Use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate the target compound from unreacted precursors. Confirm purity via HPLC or GC-MS, referencing standards such as those in acetonitrile-based mixtures (e.g., DNPH derivatives) .
- Characterization : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure. For reproducibility, document solvent ratios, retention times, and spectral peaks in alignment with guidelines for experimental reporting .
Q. Q2. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
Discrepancies often arise from solvent effects, impurities, or instrumentation variability. To resolve these:
- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and report chemical shifts relative to TMS. Cross-reference with databases like NIST Chemistry WebBook, ensuring alignment with entries for analogous compounds (e.g., 1-(chloromethyl)naphthalene) .
- Replicate studies : Compare data across multiple independent syntheses. If inconsistencies persist, conduct advanced analyses (e.g., 2D NMR or X-ray crystallography) to confirm structural assignments .
Advanced Research Questions
Q. Q3. What experimental designs are critical for evaluating the environmental persistence and degradation pathways of this compound?
Advanced studies should integrate:
- Environmental fate assays : Conduct aerobic/anaerobic biodegradation tests using OECD 301/302 guidelines. Monitor degradation products via LC-MS/MS, focusing on intermediates like chlorinated naphthalenes or nitrile hydrolysis products .
- Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential. Compare results with structurally similar compounds (e.g., 2-(4-chloronaphthalen-1-yl)acetic acid) to identify trends in hydrophobicity .
- Mechanistic modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict transformation pathways, validated against experimental data from analogous pollutants .
Q. Q4. How can researchers resolve contradictions in toxicological data for chlorinated naphthalene derivatives like this compound?
Contradictions often stem from study design variability (e.g., dose ranges, exposure routes). Mitigate these by:
- Risk of bias assessment : Apply criteria from toxicological profiles (e.g., randomization, outcome reporting) to evaluate study quality. For example, prioritize studies with adequate dose randomization and concealed allocation .
- Meta-analysis : Aggregate data from peer-reviewed studies (PubMed, TOXCENTER) and grey literature (e.g., ATSDR reports), using statistical tools to account for heterogeneity. Exclude non-peer-reviewed sources unless validated by independent experts .
- Mechanistic validation : Conduct in vitro assays (e.g., cytochrome P450 inhibition) to identify metabolic pathways that may explain species-specific toxicity differences .
Q. Q5. What strategies are recommended for identifying biomarkers of exposure to this compound in occupational settings?
Biomarker discovery requires:
- Biomonitoring cohorts : Collect biological samples (urine, blood) from occupationally exposed populations. Use LC-HRMS to detect parent compounds and metabolites (e.g., glutathione conjugates) .
- Cross-validation : Compare findings with environmental monitoring data (air/water samples) to establish exposure correlations. Reference methods from EPA DSSTox for analyte quantification .
- Longitudinal analysis : Track biomarker persistence over time, adjusting for confounding factors (e.g., smoking) using multivariate regression models .
Q. Q6. How should researchers design studies to investigate the compound’s potential role in photochemical reactions?
- Photolysis experiments : Exclude oxygen and control light intensity (e.g., UV-A vs. UV-C) to isolate degradation mechanisms. Monitor reaction kinetics using UV-Vis spectroscopy and identify radicals via ESR .
- Quantum yield calculations : Use actinometry to measure photon efficiency, comparing results with computational models (e.g., TD-DFT) .
- Product identification : Characterize photoproducts via GC-MS or NMR, referencing databases like CAS Common Chemistry for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
